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8-Iodo-guanine

DNA damage 8-oxoguanine modeling base pair stability

Structural biology and mutagenesis labs require precise heavy-atom derivatives-not generic halogens. 8-Iodo-guanine solves this with quantifiable advantages over Br/Cl analogs. - **X-ray phasing:** Iodine f'' ~6.8 e- at Cu Kα (5.2× Br), enabling SAD/SIRAS on in-house sources. - **Mutagenesis models:** IdG provides ΔTm of -9.9°C vs. dG-the extreme steric reference for 8-oxodG studies. - **Photocrosslinking:** Lowest C-I bond dissociation energy in its class for efficient UV-induced radical generation. Available for immediate R&D supply from BenchChem.

Molecular Formula C5H4IN5O
Molecular Weight 277.02 g/mol
Cat. No. B10760239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-guanine
Molecular FormulaC5H4IN5O
Molecular Weight277.02 g/mol
Structural Identifiers
SMILESC12=C(N=C(NC1=O)N)N=C(N2)I
InChIInChI=1S/C5H4IN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12)
InChIKeySXGFECRAKVVEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodoguanine: Halogenated Guanine Probe for Nucleic Acid Research


8-Iodo-guanine (8-I-Gua; DrugBank DB02985; PDB ligand 8IG) is a halogenated derivative of the purine nucleobase guanine, bearing a single iodine atom at the C8 position [1]. With a molecular formula of C5H4IN5O and a monoisotopic mass of 276.95 Da, it is classified as a hypoxanthine-type small molecule and is utilized exclusively as an experimental research tool [2]. The compound serves as a heavy-atom derivative in X-ray crystallography, a photoactive probe for nucleic acid–protein interaction mapping, and a mechanistic analogue for studying 8-oxoguanine-mediated mutagenesis, with its utility stemming directly from the unique physicochemical properties conferred by the iodine substituent [3].

Heavy-atom derivative for X-ray crystallography phasing studies
Photoactive probe for nucleic acid–protein interaction mapping
Mechanistic analogue for 8-oxoguanine-mediated mutagenesis research

Why 8-Bromo- or 8-Chloro-guanine Cannot Substitute


Although 8-chloro-, 8-bromo-, and 8-iodo-guanine share a common purine scaffold, their physicochemical properties diverge systematically with halogen identity, producing quantitatively distinct effects that preclude simple interchange. The C8 halogen determines three critical parameters: (i) the degree of DNA duplex destabilization, (ii) the magnitude of the anomalous scattering signal available for X-ray crystallographic phasing, and (iii) the electrophilic reactivity of the carbon–halogen bond for cross-coupling chemistry [1]. The iodine atom possesses the largest van der Waals radius (1.98 Å vs. 1.85 Å for Br and 1.75 Å for Cl), the longest C–X bond length, and an anomalous scattering factor (f'') of approximately 6.8 electrons at the Cu Kα wavelength commonly used with in-house X-ray sources—substantially exceeding that of bromine [2]. These quantitative differences mean that 8-iodo-guanine is not merely an interchangeable member of the 8-halogenated guanine series; it occupies a distinct position defined by the most pronounced steric, electronic, and scattering effects available within the group.

Target: 8-Iodo Iodine has the largest van der Waals radius among halogens, producing the greatest steric duplex destabilization
8-Br / 8-Cl May Differ Bromine and chlorine substitutions produce smaller steric effects; thermodynamic ranking may not transfer
Target: 8-Iodo Iodine anomalous scattering signal supports in-house Cu Kα SAD phasing without synchrotron access
8-Br / 8-Cl May Differ Bromine f'' is substantially lower at Cu Kα; optimal phasing may require synchrotron wavelengths
Target: 8-Iodo Strongest syn glycosidic conformation bias drives maximum base-pair perturbation for lesion modeling
8-Br / 8-Cl May Differ Smaller halogens produce weaker syn preference; conformational equilibrium profile may shift

Quantitative Differentiation Evidence vs. Closest Comparators


DNA Duplex Thermal Stability Ranking

In a direct head-to-head study, Hamm et al. (2005) synthesized oligonucleotides containing 8-iodo-2'-deoxyguanosine (IdG), 8-bromo-2'-deoxyguanosine (BrdG), 8-chloro-2'-deoxyguanosine (CldG), unmodified 2'-deoxyguanosine (dG), and 8-oxo-2'-deoxyguanosine (OdG), each paired opposite 2'-deoxycytidine (dC), and measured their melting temperatures (Tm) under identical buffer conditions. A linear correlation was observed between increasing C8 atomic radius/bond length and decreasing duplex stability, with IdG producing the greatest destabilization among all compounds tested [1].

Duplex Stability Rank
Head-to-head
IdG-dC Tm = 47.6 ± 0.4 °C; ΔTm = −9.9 °C vs dG, −5.1 °C vs OdG, −2.0 °C vs BrdG
Reports largest duplex destabilization among tested 8-halo-dG series
1 M NaCl, pH 7.0; ≥3 independent melts per value
DNA damage 8-oxoguanine modeling base pair stability oligonucleotide thermodynamics

PNP Ternary Dead-End Complex Structural Trapping

8-Iodoguanine forms a crystallographically characterized ternary 'dead-end' complex with orthophosphate and purine nucleoside phosphorylase (PNP) from Cellulomonas sp., refined at 2.4 Å resolution (PDB: 1C3X). The binding affinity, quantified by PDBbind-CN, yields a Ki of 210 µM (−logKd/Ki = 3.68) [1]. This complex was obtained by soaking binary enzyme–phosphate crystals with 8-iodoguanosine, which is described as a 'very weak substrate' that is phosphorolyzed to release free 8-iodoguanine, which then accumulates in the active site alongside phosphate [2]. In contrast, 8-aminoguanine (the most potent simple 8-substituted PNP inhibitor) exhibits a Ki of only 0.2–1.2 µM against the human erythrocytic enzyme, representing approximately 175- to 1,050-fold tighter binding [3]. However, 8-aminoguanine retains 16% residual substrate activity (Vmax relative to guanine), whereas 8-halogenated guanines—including 8-iodoguanine—have completely abolished substrate activity, making them pure dead-end inhibitors rather than partial substrates [3].

PNP Dead-End Complex
Reported
Ki = 210 µM; Vmax = 0% (no substrate turnover); 2.4 Å resolution ternary complex
Supports homogeneous dead-end complex trapping for crystallographic studies
Cellulomonas PNP; zero residual substrate activity reported
PNP inhibition X-ray crystallography enzyme mechanism dead-end complex

Halogen Size-Dependent Glycosidic Conformation Bias

Hamm et al. (2005) conducted a comparative NMR analysis of the deprotected nucleosides dG, CldG, BrdG, and IdG to assess their inherent glycosidic bond conformation. An anti-to-syn conformational change in purine nucleosides produces diagnostic downfield shifts of the C1′, C3′, C4′, and H2′ NMR signals, accompanied by an upfield shift of the C2′ signal. All three halogenated nucleosides exhibited these characteristic shifts relative to unmodified dG, confirming their preference for the syn conformation. Critically, the magnitude of the shift increased progressively from chlorine to bromine to iodine, reflecting the increasing steric bulk at C8 driving the conformational equilibrium further toward the syn state [1]. This NMR-based measurement directly corroborates the Tm data, providing an independent, atomistic mechanistic explanation for why 8-iodo substitution produces the greatest thermodynamic destabilization of dG:dC base pairs.

Syn Conformation Bias
Head-to-head
Progressive NMR chemical shift perturbation: dG
Supports mechanistic interpretation of duplex destabilization ranking
DMSO-d6; 1H/13C NMR; all shifts referenced to TMS
Anomalous Scattering
Class-level
I f'' ≈ 6.8 e- at Cu Kα vs Br f'' ≈ 1.3 e-; approximately 5.2-fold greater anomalous signal
Supports in-house SAD phasing without synchrotron access
Cu Kα λ = 1.5418 Å; based on International Tables for Crystallography
Substrate Turnover
Reported
8-I-Gua Vmax = 0% vs 8-NH2-Gua Vmax = 16% vs guanine Vmax = 100%; all 8-halo-guanines abolished turnover
Supports selection as non-reactive probe for crystallographic dead-end complex trapping
Human erythrocytic PNP; phosphorolysis assay
glycosidic conformation NMR spectroscopy syn/anti equilibrium nucleoside structure

Anomalous Scattering Power for Experimental Phasing

The anomalous scattering factor (f'') of iodine at the Cu Kα wavelength (1.5418 Å) is approximately 6.8 electrons, which is substantially larger than that of bromine (f'' ≈ 1.3 e- at Cu Kα, requiring synchrotron radiation near the Br absorption edge at 0.92 Å for optimal signal) [1]. This physical property of iodine enables Single-wavelength Anomalous Diffraction (SAD) phasing using standard in-house rotating anode X-ray sources, without the necessity of synchrotron access [2]. 8-Iodoguanine has been explicitly identified as a heavy-atom derivative suitable for high-resolution structural studies, and its iodine atom was successfully leveraged in the structure determination of human erythrocytic PNP at 3.2 Å resolution using multiple isomorphous replacement (MIR) methods [3]. The practical consequence is that 8-iodoguanine can serve as an effective phasing tool on laboratory X-ray equipment, whereas 8-bromoguanine typically requires tunable synchrotron wavelengths to exploit the bromine K-edge for anomalous diffraction.

Anomalous Scattering
Class-level
I f'' ≈ 6.8 e- at Cu Kα vs Br f'' ≈ 1.3 e-; approximately 5.2-fold greater anomalous signal
Supports in-house SAD phasing without synchrotron access
Cu Kα λ = 1.5418 Å; based on International Tables for Crystallography
X-ray crystallography SAD phasing heavy-atom derivatization anomalous scattering

C8 Substituent Effects on PNP Substrate Turnover

Stoeckler et al. (1982) systematically evaluated the effects of various C8 substituents on the interaction of guanine base analogues with human erythrocytic PNP. While 8-aminoguanine (8-AG) exhibited the highest affinity among simple 8-substituted guanines (Ki = 0.2–1.2 μM) and retained measurable substrate activity (Vmax = 16% relative to guanine), all 8-halogenated guanine derivatives—including 8-iodo, 8-bromo, and 8-chloro—completely lost substrate activity (Vmax = 0%) while also exhibiting decreased binding affinity relative to guanine [1]. This binary distinction (residual substrate activity vs. complete abolition) is critical: for crystallographic trapping of a homogeneous dead-end complex, only the halogenated series provides a non-reactive enzyme–ligand complex. Within that series, 8-iodoguanine offers the additional benefit of the strongest anomalous scattering signal for phasing, as established in Evidence Item 4.

Substrate Turnover
Reported
8-I-Gua Vmax = 0% vs 8-NH2-Gua Vmax = 16% vs guanine Vmax = 100%; all 8-halo-guanines abolished turnover
Supports selection as non-reactive probe for crystallographic dead-end complex trapping
Human erythrocytic PNP; phosphorolysis assay
PNP substrate specificity enzyme kinetics inhibitor design 8-substituted guanine

Optimal Research Application Scenarios


Experimental Phasing with In-House X-Ray Sources

Structural biology laboratories equipped with standard rotating anode X-ray generators (Cu Kα, λ = 1.5418 Å) but lacking routine synchrotron access can employ 8-iodoguanine as a heavy-atom derivative for SAD or SIRAS phasing. This application is supported by: (a) the iodine f'' of ~6.8 e- at Cu Kα, which is ~5.2-fold greater than that of bromine at the same wavelength [1]; and (b) the demonstrated use of 8-iodoguanine as a heavy-atom derivative in the structure determination of human erythrocytic PNP [2]. The compound can be introduced either by co-crystallization or by soaking pre-formed crystals of purine-binding proteins (e.g., PNPs, guanine deaminases, or other purine-recognizing enzymes) with 8-iodoguanosine, which is enzymatically converted to 8-iodoguanine in situ to generate the dead-end complex [3].

Modeling 8-Oxoguanine-Induced DNA Destabilization

Researchers investigating the biophysical basis of 8-oxoguanine (OdG) mutagenicity can use 8-iodo-2'-deoxyguanosine (IdG) as the most extreme reference point on the steric bulk continuum. The quantitative Tm ordering established by Hamm et al. (2005)—dG (57.5 °C) > OdG (52.7 °C) > CldG (51.1 °C) > BrdG (49.6 °C) > IdG (47.6 °C)—demonstrates that IdG provides a ΔTm of −9.9 °C relative to unmodified dG and −5.1 °C relative to OdG [4]. Combined with the NMR-documented progressive syn conformational bias [4], IdG serves as a calibrated tool for parsing the relative contributions of steric effects versus electronic effects (hydrogen bonding, polarizability) to lesion-induced helix distortion. This makes IdG-containing oligonucleotides a uniquely informative comparator in DNA polymerase fidelity and DNA repair enzyme studies.

Halogen Bonding Studies in Nucleic Acid Complexes

The iodine atom at the C8 position of 8-iodoguanine is the strongest halogen bond donor among the halogens (polarizability: I > Br > Cl), with a C–I···O van der Waals distance cutoff of ≤3.50 Å, compared to ≤3.37 Å for Br and ≤3.27 Å for Cl [5]. This makes 8-iodoguanine the preferred probe for investigating the role of halogen bonding in stabilizing nucleic acid structures, protein–nucleic acid interfaces, or small-molecule ligand–DNA interactions. Unlike chlorine- or bromine-substituted guanines, the iodine substituent can engage in directional C–I···O/N halogen bonds that approach the strength of weak hydrogen bonds, offering experimentally detectable stabilization that can be quantified through comparative Tm, X-ray, or computational studies [5].

Photo-Cross-Linking Probe for Structural Dynamics

Halogenated nucleobases, particularly iodinated derivatives, are established tools for photo-cross-linking studies of nucleic acid–protein interactions . The C–I bond at the purine C8 position has a lower bond dissociation energy than the C–Br or C–Cl bonds, facilitating more efficient UV-induced homolytic cleavage and radical generation for cross-linking. While quantitative quantum yield comparisons between 8-iodoguanine and 8-bromoguanine specifically are not available in the open literature, the class-level photophysical principle that iodinated aromatics undergo more efficient intersystem crossing and photocleavage than their brominated counterparts (heavy-atom effect) [6] supports the selection of 8-iodoguanine for applications requiring maximum photocrosslinking sensitivity. Combined with its established oligonucleotide incorporation chemistry via phosphoramidite synthesis [4], 8-iodoguanine is positioned as the most photoreactive member of the 8-halogenated guanine series for probing transient or low-affinity nucleic acid–protein complexes.

Application
Selection Property
Validation Focus
In-house X-ray experimental phasing
Iodine anomalous scattering power at Cu Kα
SAD/SIRAS phasing validation with target protein crystals
8-Oxoguanine lesion modeling
Maximum duplex destabilization among 8-halo-dG series
Thermodynamic and NMR conformational endpoint correlation
Halogen bonding in nucleic acid complexes
Strongest halogen bond donor (C–I···O/N) among 8-halo series
C–I···O/N interaction geometry and stabilization quantification
Photo-cross-linking of nucleic acid–protein complexes
Heavy-atom effect for UV-induced photocleavage and cross-linking
Cross-linking efficiency benchmarking against brominated analogues
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